molecular formula C9H8O2 B1313559 Isochroman-4-one CAS No. 20924-56-5

Isochroman-4-one

Cat. No. B1313559
CAS RN: 20924-56-5
M. Wt: 148.16 g/mol
InChI Key: OYXTZAZUFUWSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It has a molecular formula of C9H8O2, an average mass of 148.159 Da, and a monoisotopic mass of 148.052429 Da .


Synthesis Analysis

The synthesis of Isochroman-4-one and its derivatives has been a subject of research. The chroman-4-one framework acts as a major building block in a large class of medicinal compounds . A variant of the oxa-Pictet–Spengler reaction starting from an epoxide, rather than an aldehyde, has been described to greatly expand the scope and rate of the reaction . A palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides provides 3-alkynylated isochroman-1-ones .


Molecular Structure Analysis

The Isochroman-4-one molecule contains a total of 20 bonds. There are 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 ester (aromatic) .


Physical And Chemical Properties Analysis

Isochroman-4-one has a molecular weight of 148.16 . It appears as a white to yellow solid or semi-solid or lump or liquid .

Scientific Research Applications

Synthesis of Functionalised Isochromans

  • Scientific Field : Chemical Science
  • Summary of the Application : The oxa-Pictet–Spengler reaction is a method to construct the isochroman motif, which is limited to benzaldehyde derivatives and electron-rich β-phenylethanols . A variant of this reaction starting from an epoxide, rather than an aldehyde, greatly expands the scope and rate of the reaction .
  • Methods of Application : The use of hexafluoroisopropanol (HFIP) as a solvent expands the electrophile scope to include partners equivalent to ketones, aliphatic aldehydes, and phenylacetyl aldehydes, and the nucleophile scope to include modestly electronically deactivated and highly substituted β-phenylethanols . The products could be easily further derivatised in the same pot by subsequent ring-opening, reductions, and intra- and intermolecular Friedel–Crafts reactions, also in HFIP .
  • Results or Outcomes : The synthesis of drug analogues was demonstrated .

Cardioprotective Candidate for the Treatment of Cardiac Hypertrophy

  • Scientific Field : Cardiology
  • Summary of the Application : A hydrogen-sulfide-releasing hybrid 13-E was designed and synthesized by appending p -hydroxythiobenzamide (TBZ), an H 2 S-releasing donor, to an analog of a cardioprotective natural product XJP, 7,8-dihydroxy-3-methyl-isochromanone-4 .
  • Methods of Application : The hybrid 13-E exhibited excellent H 2 S-generating ability and low cellular toxicity . It protected against cardiomyocyte hypertrophy In Vitro and reduced the induction of Anp and Bnp .
  • Results or Outcomes : The hybrid 13-E could reduce TAC-induced cardiac hypertrophy In Vivo, alleviate cardiac interstitial fibrosis and restore cardiac function . Unbiased transcriptomic analysis showed that 13-E regulated the AMPK signaling pathway and influenced fatty acid metabolic processes .

Building Block in Medicinal Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .
  • Methods of Application : Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .
  • Results or Outcomes : Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Therapeutic Scaffold

  • Scientific Field : Therapeutic Chemistry
  • Summary of the Application : Chromanone or Chroman-4-one is the most important and interesting heterobicyclic compound and acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds .
  • Methods of Application : Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
  • Results or Outcomes : Natural and synthetic chromanone analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Synthesis of Six-Membered Heterocyclic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : A method for synthesizing six-membered heterocyclic compounds was developed based on the features of O,P-acetals .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcome of this application is the successful synthesis of six-membered heterocyclic compounds .

Antiviral and Antitumoral Applications

  • Scientific Field : Pharmacology
  • Summary of the Application : Thiochroman-4-one derivatives, which show immense similarity with the chroman-4-one compounds, could be considered as potential scaffolds with a wide range of bioactivity .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : Thiochroman-4-one derivatives have shown various biological activities such as antiviral, antitumoral, antimalarial, antibacterial, and antileishmanial .

Safety And Hazards

Isochroman-4-one is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Therefore, it is expected that more research will be conducted to improve the methodologies of 4-chromanone-derived compounds .

properties

IUPAC Name

1H-isochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXTZAZUFUWSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491796
Record name 1H-2-Benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochroman-4-one

CAS RN

20924-56-5
Record name 1H-2-Benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isochroman-4-one
Reactant of Route 2
Isochroman-4-one
Reactant of Route 3
Isochroman-4-one
Reactant of Route 4
Isochroman-4-one
Reactant of Route 5
Isochroman-4-one
Reactant of Route 6
Isochroman-4-one

Citations

For This Compound
133
Citations
R Bai, X Yang, Y Zhu, Z Zhou, W Xie, H Yao… - Bioorganic & medicinal …, 2012 - Elsevier
… designed a series of NO-releasing isochroman-4-one derivatives, in which the lead compounds (±)… and biological evaluation of these novel NO-releasing isochroman-4-one derivatives. …
Number of citations: 28 www.sciencedirect.com
R Bai, X Huang, X Yang, W Hong, Y Tang… - Bioorganic & medicinal …, 2013 - Elsevier
… , and synthesized a series of novel hybrids of isochroman-4-one derivatives. Herein, we report the synthesis and biological evaluation of these hybrids of isochroman-4-one derivatives. …
Number of citations: 14 www.sciencedirect.com
H Wu, X Li, C He, Y Liu, C Wang, X Yang, F Ma… - Bioorganic & Medicinal …, 2022 - Elsevier
… )-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP], a series of novel H 2 S-releasing isochroman-4-one derivatives were designed and synthesized by coupling hydrogen sulfide (H 2 …
Number of citations: 1 www.sciencedirect.com
S Xie, X Li, H Yu, P Zhang, J Wang, C Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
… These novel hybrids bearing isochroman-4-one group and arylpiperazine moieties exhibited moderate to good activities. Compounds 6c, 6e, 6f, 6g, 6h, 6m and 6q, which have potent in …
Number of citations: 12 www.sciencedirect.com
X Li, Y Jia, J Li, P Zhang, T Li, L Lu, H Yao, J Liu, Z Zhu… - Molecules, 2022 - mdpi.com
… In this study, a series of novel isochroman-4-one derivatives from natural (±)-7,8-dihydroxy-3-methyl-isochroman-4-one [(±)-XJP] were designed and synthesized, and their anti-AD …
Number of citations: 5 www.mdpi.com
H Qian, WL Huang, XM Wu, HB Zhang, JP Zhou… - Chinese Chemical …, 2007 - Elsevier
… In the course of our investigation of hydrophilic fraction, a new isochroman-4-one was … 0 C, furnished 7,8-dimethoxy-3-methyl isochroman-4-one 7 as white needles [11]. Compound 7 on …
Number of citations: 38 www.sciencedirect.com
BAI Ren-Ren, XU Sheng-Tao, LIU Jie, H Wen… - Chinese journal of …, 2013 - Elsevier
… -isochroman-4-one (XJP), were designed and synthesized. Subsequently, a series of novel isochroman-4-one … isopropanolamine functionalities to isochroman-4-one oxime. Furthermore…
Number of citations: 8 www.sciencedirect.com
Y Wang, Y Liu, H Wu, S Xu, F Ma - Molecules, 2022 - mdpi.com
… Isochroman-4-one 5 was obtained by the cyclization of 3 with t-BuLi as a base, following the deprotection of benzyl in the presence of Pd-C/H 2 . Finally, compound 5 engaged in …
Number of citations: 1 www.mdpi.com
Y Chiang, AJ Kresge, Q Meng… - Journal of the …, 2001 - ACS Publications
… To have an unsubstituted system with which to compare the chemistry of the isochroman-4-one keto−enol pair, we also examined the 1-tetralone keto−enol system, eq 5. We generated …
Number of citations: 19 pubs.acs.org
A Nakamura, K Yamamoto, R Murakami… - …, 2021 - thieme-connect.com
… In conclusion, we have developed a one-pot cascade synthesis of isochroman-4-one and benzoxazin-3-one derivatives from their corresponding O,P-acetals, via intramolecular …
Number of citations: 1 www.thieme-connect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.